Absolute PAC1 Receptor Selectivity vs. PACAP and VIP
Maxadilan demonstrates exclusive binding and functional selectivity for the PAC1 receptor, unlike PACAP-27/38 and VIP which activate multiple receptor subtypes. Binding assays using CHO cells stably expressing PAC1 (PVR1), VPAC1 (PVR2), and VPAC2 (PVR3) receptors demonstrated that maxadilan specifically binds to PAC1 with high affinity, while showing no detectable binding to VPAC1 or VPAC2 receptors [1]. In contrast, PACAP-27 and PACAP-38 are >100-fold more potent than VIP as agonists of PAC1 but also maintain comparable affinity for VPAC1 and VPAC2 receptors [2].
| Evidence Dimension | Receptor binding selectivity |
|---|---|
| Target Compound Data | Specific binding to PAC1 receptor; no binding to VPAC1 or VPAC2 receptors in CHO cell assays |
| Comparator Or Baseline | PACAP-27/38: high affinity for PAC1, VPAC1, VPAC2; VIP: binds VPAC1 and VPAC2, very low affinity for most PAC1 splice variants |
| Quantified Difference | Maxadilan: exclusive PAC1 selectivity; PACAP-27/38: >100-fold more potent than VIP at PAC1 but retain cross-reactivity with VPAC receptors |
| Conditions | [125I]PACAP27 binding assay and cAMP accumulation in CHO cells stably expressing human recombinant PAC1, VPAC1, and VPAC2 receptors |
Why This Matters
Exclusive PAC1 selectivity eliminates confounding off-target activation of VPAC receptors, enabling unambiguous attribution of observed effects to PAC1 signaling.
- [1] Uchida, D., Tatsuno, I., Tanaka, T., Hirai, A., Saito, Y., Moro, O., & Tajima, M. (1998). Maxadilan is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor. Annals of the New York Academy of Sciences, 865, 253-258. View Source
- [2] Harmar, A. J., Fahrenkrug, J., Gozes, I., Laburthe, M., May, V., Pisegna, J. R., ... & Waschek, J. A. (2019). VIP and PACAP receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). View Source
